6-Ethoxy-3-methylheptan-2-OL
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Overview
Description
6-Ethoxy-3-methylheptan-2-OL is an organic compound with the molecular formula C10H22O2. It is a secondary alcohol and an ether, characterized by the presence of an ethoxy group and a methyl group on a heptane backbone. This compound is part of the larger family of alcohols, which are known for their hydroxyl (OH) functional group attached to an aliphatic carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Ethoxy-3-methylheptan-2-OL involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as n-butylmagnesium bromide, which is then reacted with a suitable ketone. The reaction conditions often include the use of anhydrous diethyl ether as a solvent and maintaining a steady rate of reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the preparation of the Grignard reagent in large reactors, followed by the addition of the ketone under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-methylheptan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (ketone or aldehyde) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
6-Ethoxy-3-methylheptan-2-OL has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methylheptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes .
Comparison with Similar Compounds
Similar Compounds
6-Methylheptan-2-OL: Similar structure but lacks the ethoxy group.
3-Methylheptan-3-OL: Similar backbone but different positioning of the hydroxyl group.
2-Ethoxy-3-methylpentane: Similar functional groups but different carbon chain length.
Uniqueness
6-Ethoxy-3-methylheptan-2-OL is unique due to the presence of both an ethoxy group and a methyl group on a heptane backbone, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
88083-43-6 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
6-ethoxy-3-methylheptan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-5-12-9(3)7-6-8(2)10(4)11/h8-11H,5-7H2,1-4H3 |
InChI Key |
VXQGSYFKTVZCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCC(C)C(C)O |
Origin of Product |
United States |
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